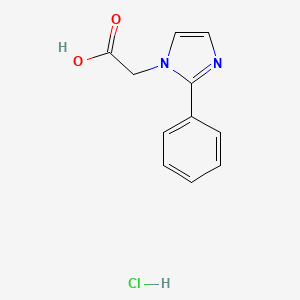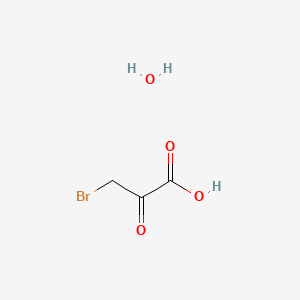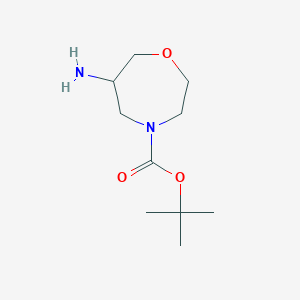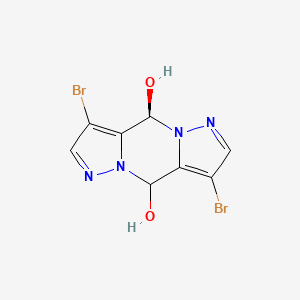
Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate is a chemical compound that contains a benzofuran ring, which is a type of aromatic compound. The compound also contains a chlorosulfonyl group (-SO2Cl) and a carboxylate ester group (-COOEt). These functional groups could potentially make the compound reactive and useful in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzofuran ring, with the chlorosulfonyl and carboxylate ester groups attached at the 5 and 2 positions, respectively. The 3 position of the benzofuran ring would be substituted with a methyl group .Chemical Reactions Analysis
The chlorosulfonyl group is a good leaving group, which means it could be replaced by other groups in a substitution reaction. The carboxylate ester group could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the benzofuran ring would likely make the compound aromatic and relatively stable. The chlorosulfonyl and carboxylate ester groups could potentially make the compound polar and reactive .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate is used in the synthesis of novel compounds. For example, it's involved in the synthesis of methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, which are obtained through a one-pot reaction with various substituted salicylaldehydes (Gao et al., 2011).
Application in Organic Synthesis
- This compound plays a significant role in organic synthesis processes, such as the formation of benzofuran derivatives through various chemical reactions. An example includes the synthesis of benzofuran derivatives via reactions with different chemicals, showcasing its versatility in organic chemistry (Abbavaram & Reddyvari, 2013).
Biological Activities
- In the field of medicinal chemistry, derivatives of ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate have been explored for their potential biological activities. This includes research into antimicrobial activities, indicating its potential in developing new therapeutic agents (Bodke & Sangapure, 2003).
Inhibition of β-Amyloid Aggregation
- Some derivatives of this compound have shown potential in inhibiting β-amyloid aggregation, a process linked to Alzheimer's disease. This application in neuropharmacology highlights its significance in developing treatments for neurodegenerative diseases (Choi et al., 2003).
Utility in Material Science
- The compound also finds applications in material science, particularly in the synthesis of unique chemical structures and materials. For example, its derivatives have been used in the synthesis of specific benzofuran compounds, which could be relevant in developing new materials or chemical processes (Yamashita et al., 1995).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-chlorosulfonyl-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO5S/c1-3-17-12(14)11-7(2)9-6-8(19(13,15)16)4-5-10(9)18-11/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRIOEPKQVGQLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657494 | |
| Record name | Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate | |
CAS RN |
1173083-97-0 | |
| Record name | Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride](/img/structure/B1438468.png)


![4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1438473.png)
